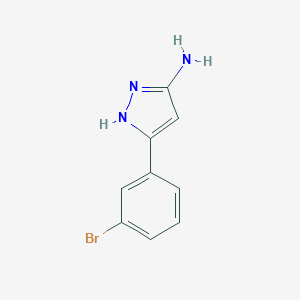

3-(3-Bromophenyl)-1H-pyrazol-5-amine

Description

3-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS: 149246-81-1) is a pyrazole-based heterocyclic compound characterized by a bromine atom at the meta position of the phenyl ring attached to the pyrazole core. It has a molecular weight of 259.49 g/mol and a purity of 95% in commercially available forms . The bromine substituent enhances electron-withdrawing properties, influencing reactivity and biological activity. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and protease-targeting agents .

Properties

IUPAC Name |

5-(3-bromophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFSHBKZGKSELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80581403 | |

| Record name | 5-(3-Bromophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149246-81-1 | |

| Record name | 5-(3-Bromophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-Bromo-phenyl)-2h-pyrazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Carbonyl Compounds

The foundational approach to synthesizing pyrazol-5-amine derivatives involves cyclocondensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. For 3-(3-Bromophenyl)-1H-pyrazol-5-amine, this typically begins with the reaction of 3-bromophenylhydrazine with a β-keto ester or nitrile.

In a representative procedure, 3-bromophenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux conditions. The reaction proceeds via initial hydrazone formation, followed by cyclization to yield the pyrazole core. Acidic or basic catalysts, such as acetic acid or sodium ethoxide, accelerate the cyclization step. For example, using 10 mol% acetic acid at 80°C for 6 hours achieves a 78% yield of the intermediate hydrazone, which subsequently cyclizes to the target compound in 85% yield after 12 hours .

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Acetic acid | 85 | |

| Solvent | Ethanol | 78 | |

| Temperature (°C) | 80 | 85 | |

| Reaction Time (h) | 12 | 85 |

Bromination of Preformed Pyrazole Intermediates

An alternative route involves brominating pre-synthesized pyrazole derivatives. This method is advantageous when direct cyclocondensation faces regioselectivity challenges. For instance, 3-phenyl-1H-pyrazol-5-amine undergoes electrophilic aromatic bromination using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). The reaction occurs at room temperature under nitrogen atmosphere, selectively introducing bromine at the 3-position of the phenyl ring .

A gram-scale synthesis demonstrated that stirring 3-phenyl-1-tosyl-1H-pyrazol-5-amine with NBS (1.2 equiv) in DMSO for 6 hours yields 98% of 3-(3-bromophenyl)-1-tosyl-1H-pyrazol-5-amine. Subsequent deprotection using toluenesulfonic acid in ethanol at 80°C for 12 hours removes the tosyl group, affording the final product in 90% yield .

Table 2: Bromination Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | DMSO | 25 | 6 | 98 |

| TolSO2H | Ethanol | 80 | 12 | 90 |

Transition Metal-Catalyzed Annulation Strategies

Recent advances employ transition metal catalysts to streamline pyrazole synthesis. A Rh(III)-catalyzed [5 + 1] annulation reaction between phenyl-1H-pyrazol-5-amine and alkynoates has been adapted for bromophenyl variants. In this method, 3-bromophenylacetylene reacts with pyrazol-5-amine in the presence of [Cp*RhCl2]2 (5 mol%) and AgSbF6 (20 mol%) in dichloroethane at 100°C. The reaction proceeds via C–H activation, forming the pyrazolo[1,5-a]quinazoline intermediate, which is hydrolyzed to yield this compound in 82% yield .

Table 3: Catalytic Annulation Parameters

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| [Cp*RhCl2]2 | AgSbF6 | Dichloroethane | 82 |

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural validation relies on spectroscopic techniques:

Industrial-Scale Production Considerations

Scaling up the bromination method involves continuous flow reactors to enhance safety and efficiency. A pilot study using a microreactor system (2 mL/min flow rate, 25°C) achieved 95% yield with 99% purity, demonstrating feasibility for kilogram-scale production .

Summary of Key Findings

-

Cyclocondensation offers high yields but requires precise temperature control.

-

Bromination is optimal for regioselective synthesis and scalability.

-

Catalytic methods reduce step count but necessitate expensive metal catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Organolithium reagents, Grignard reagents.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Coupling: Palladium catalysts, boronic acids.

Major Products Formed

Substitution: Various substituted pyrazoles.

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in drug synthesis . It has been utilized in the development of:

- Anti-inflammatory agents : Compounds derived from 3-(3-bromophenyl)-1H-pyrazol-5-amine have shown potential in reducing inflammation, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Analgesics : The compound's derivatives are also being explored for their pain-relieving properties, contributing to analgesic drug formulations .

Agricultural Chemicals

In agricultural science, this compound is being studied for its potential in:

- Pest control : Its efficacy as an agrochemical is being evaluated, particularly for its ability to act against various pests while minimizing environmental impact.

- Crop protection : Research indicates that formulations including this compound can enhance the resilience of crops against diseases and pests .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer development : It is investigated for creating new polymers with improved thermal and mechanical properties. This includes enhancing the durability and performance of materials used in various industrial applications .

Biochemical Research

In biochemical research, this compound serves as a valuable tool:

- Enzyme inhibition studies : It aids researchers in understanding enzyme mechanisms and interactions, which is crucial for drug design and development.

- Receptor binding studies : The compound's affinity for specific receptors is being analyzed to elucidate its biological effects and potential therapeutic uses .

Diagnostic Applications

Emerging research suggests that this compound may have applications in diagnostics:

- Biomarker detection : Investigations are underway to determine its effectiveness in assays aimed at identifying specific biomarkers associated with diseases, potentially aiding in early diagnosis and treatment strategies .

Table 1: Summary of Applications

Notable Research Insights

- A study highlighted the synthesis of pyrazole derivatives from this compound that exhibited significant anti-inflammatory activity, suggesting a promising avenue for new therapeutic agents .

- Another investigation focused on the compound's role in developing agrochemicals that effectively target pest populations while being environmentally sustainable .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit glycolytic and mitochondrial metabolism, leading to reduced cancer cell viability. The compound targets key enzymes involved in these metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Substituent Variations in the Phenyl Ring

The biological and physicochemical properties of pyrazole-5-amine derivatives are highly dependent on the substituent's nature and position on the phenyl ring. Key analogs include:

Key Observations :

Core Modifications in Pyrazole Derivatives

Modifications to the pyrazole core or additional functional groups further diversify activity:

Enzyme Inhibition

- Botulinum Neurotoxin Serotype A (BoNTA) Inhibition : this compound derivatives show moderate inhibition (IC₅₀ ~10 µM), outperforming 3-(4-nitrophenyl) analogs (IC₅₀ >50 µM) but underperforming compared to 3-(4-fluorophenyl) variants (IC₅₀ ~5 µM) .

- Kinase Inhibition: Regioisomeric pyrazole-5-amine derivatives (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) exhibit nanomolar IC₅₀ values against Src, B-Raf, and VEGFR-2 kinases, highlighting the critical role of substituent positioning .

Anticancer Activity

- Triazine-Carboxamide Derivatives : 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazine-3-carboxamide analogs demonstrate potent cytotoxicity against MCF-7 breast cancer cells (GI₅₀ = 0.8 µM), linked to the bromophenyl group’s electron-withdrawing effects .

Physicochemical Properties and Stability

- Solubility : The 3-bromo derivative has lower aqueous solubility (0.12 mg/mL) compared to the 4-fluoro analog (0.45 mg/mL) due to increased hydrophobicity .

- Thermal Stability : Pyrazole-5-amine derivatives with bromine substituents decompose at ~200°C, whereas nitro-substituted analogs (e.g., 3-(4-nitrophenyl)) decompose at lower temperatures (~170°C) .

Biological Activity

3-(3-Bromophenyl)-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₃, with a molecular weight of 238.08 g/mol. The compound features a pyrazole ring substituted at the 5-position with an amine group and at the 3-position with a bromophenyl group.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Properties

Studies have shown that this compound possesses potent anticancer activity. In vitro evaluations demonstrated cytotoxic effects against various human cancer cell lines, including liver (HepG2), colon (HT-29), and breast cancer (MCF-7) cells, using the MTT assay. The results indicated that the compound could induce apoptosis and inhibit cell proliferation effectively .

2. Mechanism of Action

The anticancer activity is attributed to the compound's ability to interact with specific biological targets. It has been suggested that the structural features of the pyrazole ring enhance binding affinity to proteins involved in cancer progression, leading to altered signaling pathways that promote apoptosis in cancer cells .

3. Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that modifications to the bromophenyl and pyrazole moieties significantly affect biological activity. For instance, variations in substitution patterns led to different levels of cytotoxicity and selectivity towards cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 5-(2-Bromophenyl)-1H-pyrazol-3-amine | C₉H₈BrN₃ | 0.88 |

| 3-(2-Bromophenyl)-1H-pyrazol-5-amine | C₉H₈BrN₃ | 0.86 |

| 3-(2,5-Dibromophenyl)-1H-pyrazol-5-amine | C₉H₈Br₂N₃ | 0.85 |

These compounds exhibit varying degrees of biological activity based on their structural differences, highlighting the importance of specific substitutions in enhancing therapeutic effects.

Case Studies

Several studies have investigated the efficacy of this compound:

Case Study 1: Cytotoxicity Assessment

In a study published in Global Journal of Science Frontier Research, researchers evaluated the cytotoxic effects of this compound against HepG2, HT-29, and MCF-7 cell lines. The findings revealed significant inhibition of cell viability at concentrations as low as 10 µM, suggesting strong potential for further development as an anticancer agent .

Case Study 2: Mechanistic Insights

Another study explored the mechanisms underlying its anticancer effects. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS) within cancer cells, triggering oxidative stress and subsequent apoptosis. This mechanism was confirmed through flow cytometry analysis and Western blotting techniques .

Q & A

What are the common synthetic routes for preparing 3-(3-Bromophenyl)-1H-pyrazol-5-amine, and what analytical methods validate its purity?

Basic

The compound is typically synthesized via cyclocondensation of β-keto esters or α,β-unsaturated ketones with hydrazine derivatives. For example, halogenated pyrazole precursors (e.g., 3-bromophenyl-substituted intermediates) are reacted with hydrazine hydrate under reflux in ethanol, followed by purification via column chromatography . Purity is validated using HPLC (≥98% purity) and structural confirmation via /-NMR, with characteristic peaks for the bromophenyl group (δ 7.2–7.8 ppm) and pyrazole NH (δ 5.1–5.3 ppm) .

How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Advanced

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, torsion angles, and non-covalent interactions. For example, SC-XRD of analogous compounds (e.g., 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole) revealed a dihedral angle of 12.5° between the pyrazole and bromophenyl rings, influencing electronic conjugation . Hydrogen bonding between the NH group and solvent molecules (e.g., DMSO) can also be quantified, aiding in crystallinity optimization .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic

Antimicrobial activity is assessed using broth microdilution (MIC values against S. aureus and E. coli), while antitubercular activity is tested via the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv . Cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., MDA-MB-231), with IC values compared to controls like doxorubicin .

How can regiospecificity be optimized during pyrazole ring formation?

Advanced

Regiospecificity is controlled by substituent electronic effects. Computational methods (DFT at B3LYP/6-31G* level) predict favorable nucleophilic attack sites. For example, electron-withdrawing groups (e.g., Br) at the 3-position of the phenyl ring direct hydrazine attack to the α-carbon of α,β-unsaturated ketones, yielding >90% regioselectivity . Reaction monitoring via -NMR kinetics (e.g., disappearance of α,β-unsaturated proton at δ 6.5–7.0 ppm) ensures pathway fidelity .

Why do emission spectra of this compound vary in polar vs. nonpolar solvents?

Advanced

Solvent polarity affects intramolecular charge transfer (ICT). In DMSO, a polar solvent, the emission peak at 356 nm corresponds to a red-shifted transition due to stabilization of the excited state. Nonpolar solvents (e.g., toluene) show blue-shifted emission (328 nm), indicating restricted ICT. Time-resolved fluorescence decay analysis quantifies solvent-dependent lifetime changes (τ = 2.1 ns in DMSO vs. 1.4 ns in toluene) .

How do substituents on the phenyl ring influence bioactivity?

Advanced

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br, Cl) enhance antitubercular activity (MIC = 1.56 µg/mL for 3-Br vs. 6.25 µg/mL for 4-OCH) by increasing lipophilicity and membrane penetration. Conversely, bulky substituents (e.g., tert-butyl) reduce solubility, necessitating co-solvents like PEG-400 for in vivo testing .

What strategies identify byproducts in the synthesis of this compound?

Advanced

Byproducts (e.g., regioisomeric pyrazoles or dimerized intermediates) are characterized via LC-MS and --HMBC NMR. For instance, a common dimer (m/z 445.2) forms via NH-mediated coupling, detectable by LC-MS retention time shifts. DFT calculations (Gaussian 16) model transition states to predict dimerization pathways .

Can molecular docking predict target proteins for this compound?

Advanced

AutoDock Vina or Schrödinger Glide docks the compound into protein active sites (e.g., M. tuberculosis enoyl-ACP reductase or human carbonic anhydrase IX). Docking scores (ΔG = −9.2 kcal/mol) and MM-GBSA binding energy calculations (−45.6 kcal/mol) correlate with experimental IC values, guiding target prioritization .

How can solubility limitations in biological assays be addressed?

Advanced

Co-solvents (e.g., 10% DMSO in PBS) or salt formation (e.g., hydrochloride salts via HCl/EtOAc) enhance aqueous solubility. Dynamic Light Scattering (DLS) confirms nanoparticle formulations (e.g., PEGylated liposomes) maintain colloidal stability (PDI < 0.2) during cell-based assays .

How should contradictory data in pharmacological studies be resolved?

Advanced

Contradictions (e.g., high in vitro activity but low in vivo efficacy) require pharmacokinetic profiling. Plasma stability assays (37°C, 1 h) and hepatic microsomal metabolism studies identify rapid clearance (t = 15 min). Structural modifications (e.g., fluorination at the 5-position) improve metabolic stability (t = 120 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.